molecular formula C25H22N4O4S B11683769 (2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid

(2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid

Katalognummer: B11683769
Molekulargewicht: 474.5 g/mol
InChI-Schlüssel: HMYKUBNQYXUKJG-VULFUBBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[(E)-({2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzodiazole moiety, which is known for its biological activity, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-({2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Moiety: This step involves the cyclization of o-phenylenediamine with benzyl chloride under acidic conditions to form the benzodiazole ring.

    Thioether Formation: The benzodiazole is then reacted with a thiol compound to introduce the sulfanyl group.

    Amidation: The resulting compound undergoes amidation with an appropriate acyl chloride to form the acetamido group.

    Imination: The acetamido compound is then treated with an aldehyde to form the imino group.

    Phenoxyacetic Acid Coupling: Finally, the imino compound is coupled with phenoxyacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

2-{2-[(E)-({2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkoxides, halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-{2-[(E)-({2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{2-[(E)-({2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The benzodiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{2-[(E)-({2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID is unique due to the combination of the benzodiazole and phenoxyacetic acid moieties, which may confer a distinct set of biological activities and chemical reactivity.

Eigenschaften

Molekularformel

C25H22N4O4S

Molekulargewicht

474.5 g/mol

IUPAC-Name

2-[2-[(E)-[[2-(1-benzylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C25H22N4O4S/c30-23(28-26-14-19-10-4-7-13-22(19)33-16-24(31)32)17-34-25-27-20-11-5-6-12-21(20)29(25)15-18-8-2-1-3-9-18/h1-14H,15-17H2,(H,28,30)(H,31,32)/b26-14+

InChI-Schlüssel

HMYKUBNQYXUKJG-VULFUBBASA-N

Isomerische SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4OCC(=O)O

Kanonische SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.